3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid

Azo pigment Substituent effect Solubility parameter

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid (CAS 41425-46-1) is a synthetic monoazo compound with the molecular formula C19H14N2O5 and a molecular weight of 350.32 g/mol. It belongs to the class of organic azo dyes and pigments derived from 3-hydroxy-2-naphthoic acid (BON acid) as the coupling component.

Molecular Formula C19H14N2O5
Molecular Weight 350.3 g/mol
CAS No. 41425-46-1
Cat. No. B12687040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid
CAS41425-46-1
Molecular FormulaC19H14N2O5
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O
InChIInChI=1S/C19H14N2O5/c1-26-19(25)13-8-4-5-9-15(13)20-21-16-12-7-3-2-6-11(12)10-14(17(16)22)18(23)24/h2-10,22H,1H3,(H,23,24)
InChIKeyNFXGRIHAQBMNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid (CAS 41425-46-1): Chemical Identity and Procurement Baseline


3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid (CAS 41425-46-1) is a synthetic monoazo compound with the molecular formula C19H14N2O5 and a molecular weight of 350.32 g/mol . It belongs to the class of organic azo dyes and pigments derived from 3-hydroxy-2-naphthoic acid (BON acid) as the coupling component. The compound is listed under EINECS number 255-359-8 and is primarily offered by specialty chemical suppliers as an intermediate for dye and pigment synthesis [1]. Its structure features a methoxycarbonyl-substituted phenyl diazo moiety coupled to a naphthoic acid backbone, distinguishing it from the more common sulfonated or chlorinated BON-acid pigment precursors.

Why 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid Cannot Be Replaced by Generic BON-Acid Azo Pigment Intermediates


The BON-acid azo pigment class encompasses a structurally diverse family in which the choice of diazo component—specifically the nature and position of substituents on the aryl ring—dictates critical performance properties such as hue, lightfastness, thermal stability, and solvent resistance . 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid bears an ortho-methoxycarbonyl group that is absent in mass-market BON pigments like C.I. Pigment Red 57:1 (methyl/sulfo-substituted) or C.I. Pigment Red 48:2 (chloro/methyl/sulfo-substituted). This structural difference fundamentally alters the compound's hydrogen-bonding network, crystallinity, and polarity, which in turn affects its dispersion behavior and final application performance. Generic substitution without verifying these structure-property relationships risks batch failure in color-critical or regulatory-sensitive applications.

Quantitative Differentiation Evidence for 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid (CAS 41425-46-1)


Ortho-Methoxycarbonyl Substituent: Differential Solubility and Polarity Profile

The target compound carries an ortho-methoxycarbonyl (-COOCH3) group on the diazo phenyl ring, whereas the closest commercial BON pigments (e.g., C.I. Pigment Red 57:1 precursor) bear a para-methyl group and a sulfonic acid group. The methoxycarbonyl group is less polar and non-ionizable compared to the sulfonic acid group, predicting lower water solubility and reduced acid/base sensitivity . Quantitative solubility data for the target compound in standard solvents (water, ethanol, acetone) are not available in the public domain; however, class-level inference based on Hansen solubility parameter calculations indicates a shift toward higher compatibility with medium-polarity organic solvents relative to sulfonated analogs .

Azo pigment Substituent effect Solubility parameter

Absence of Heavy-Metal Lake Formation: Process and Regulatory Differentiation

Unlike the widely used BON pigment lakes such as C.I. Pigment Red 57:1 (calcium lake) and C.I. Pigment Red 48:2 (calcium lake), the target compound is supplied as the free acid without metal salt formation [1]. The absence of a lake-forming step eliminates the need for metal salt precipitation and the associated heavy-metal impurity concerns, which are subject to increasingly stringent regulations (e.g., EU REACH Annex XVII, U.S. TSCA) [1]. This also means the compound can serve as a versatile precursor that the end-user can convert to a custom metal lake (Ca, Ba, Sr, Mn) for tailored color and fastness properties.

Pigment lake Heavy-metal-free Regulatory compliance

Methoxycarbonyl vs. Carboxamide Coupling: Pigment Red 175 Structural Divergence

Pigment Red 175 (C.I. 12513, CAS 6985-92-8) shares the same diazo component (methyl 2-aminobenzoate) as the target compound but uses a different coupling component: 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide instead of 3-hydroxy-2-naphthoic acid [1]. This substitution introduces an amide linkage and a benzimidazolone moiety, which significantly alters the pigment's hydrogen-bonding network and crystal packing. The target compound's free carboxylic acid group enables stronger intermolecular hydrogen bonding and potential metal coordination, whereas the Pigment Red 175 coupler lacks this functionality [1]. No direct comparative study quantifying the resulting differences in thermal stability or lightfastness was identified in the open literature.

Pigment Red 175 Coupling component Chromophore comparison

Procurement-Driven Application Scenarios for 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid


Custom Metal-Lake Pigment Synthesis for Solvent-Based Packaging Inks

The free acid form of the compound allows ink formulators to precipitate custom calcium, barium, or strontium lakes in situ, tailoring the pigment's hue, opacity, and rheology for specific solvent-based flexographic or gravure printing inks. As established in Section 3, the absence of a pre-formed metal lake and the methoxycarbonyl substituent's reduced polarity make the target compound a more versatile starting material than off-the-shelf C.I. Pigment Red 57:1 or 48:2 lakes [1].

Non-Aqueous Coating Systems Requiring Low Water Sensitivity

Based on the class-level inference in Section 3 regarding the non-ionizable methoxycarbonyl group, this compound is better suited than sulfonated BON pigments for moisture-sensitive applications such as automotive basecoats, industrial solvent-borne paints, and powder coatings, where pigment bleeding and water uptake must be minimized .

Precursor for Research-Grade Azo Dye Derivatization and Structure-Property Studies

The free carboxylic acid and hydroxyl groups provide dual functionalization sites for synthetic chemists developing novel azo dyes with tailored photophysical properties. The compound can be esterified, amidated, or complexed with metals to probe structure-property relationships in nonlinear optics, pH sensing, or textile dyeing, as highlighted by the structural differentiation from Pigment Red 175's amide coupler in Section 3 [2].

Heavy-Metal-Free Pigment Formulations for Regulatory-Compliant Consumer Goods

Procurement of the target compound in its free acid form, as noted in Section 3, avoids introducing pre-existing calcium, barium, or strontium content. This simplifies compliance documentation under EU REACH and U.S. FDA food-contact regulations, making it a preferred intermediate for colorants used in toys, food packaging, and cosmetic packaging where heavy-metal migration limits are stringent .

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